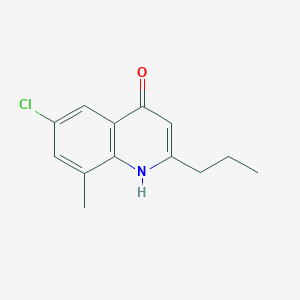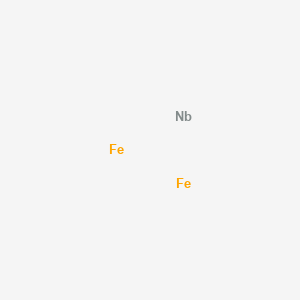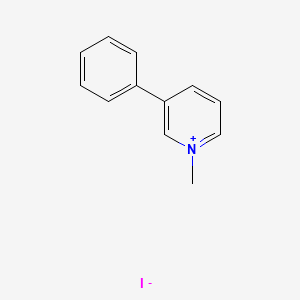
1-Methyl-3-phenylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenylpyridinium iodide is a chemical compound with the molecular formula C12H12IN. It is a pyridinium salt, characterized by the presence of a methyl group at the nitrogen atom and a phenyl group at the third position of the pyridine ring. This compound is known for its unique properties and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Methyl-3-phenylpyridinium iodide typically involves the reaction of 3-phenylpyridine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions for 24 hours . The product is then purified through recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-Methyl-3-phenylpyridinium iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced using appropriate reducing agents to yield different reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Applications De Recherche Scientifique
1-Methyl-3-phenylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenylpyridinium iodide involves its interaction with molecular targets and pathways within cells. It is known to interfere with oxidative phosphorylation in mitochondria by inhibiting complex I, leading to the depletion of ATP and eventual cell death . This mechanism is particularly relevant in the context of its neurotoxic effects, which have been studied extensively in relation to Parkinson’s disease.
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenylpyridinium iodide can be compared with other similar compounds, such as:
1-Ethyl-3-methylpyridinium iodide: Similar in structure but with an ethyl group instead of a methyl group.
1-Methyl-4-phenylpyridinium iodide: Differing by the position of the phenyl group on the pyridine ring
These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in various research contexts.
Propriétés
Numéro CAS |
60684-91-5 |
|---|---|
Formule moléculaire |
C12H12IN |
Poids moléculaire |
297.13 g/mol |
Nom IUPAC |
1-methyl-3-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12N.HI/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 |
Clé InChI |
ADDNGPBYPGPFDX-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC(=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
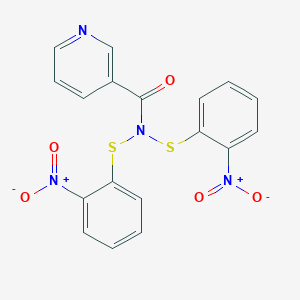

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
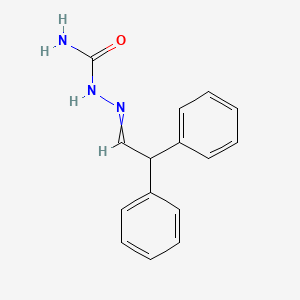

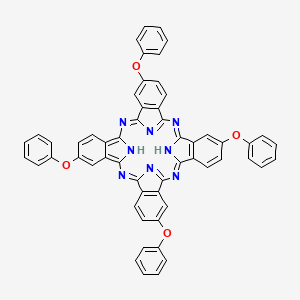
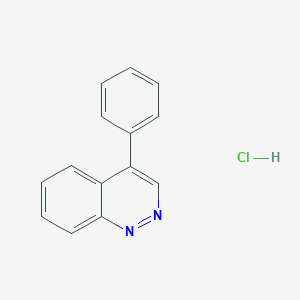
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
